molecular formula C9H10BrCl B1523851 3-Bromo-4-chloroisopropylbenzene CAS No. 90350-25-7

3-Bromo-4-chloroisopropylbenzene

Cat. No. B1523851
CAS RN: 90350-25-7
M. Wt: 233.53 g/mol
InChI Key: NSVFYXVTWMTRCY-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroisopropylbenzene is a chemical compound that belongs to the chlorobenzene class of organic compounds1. It has been used in the field of medicinal chemistry as a starting material for synthesizing various structural analogs with interesting biological activities1.



Synthesis Analysis

The synthesis of 3-Bromo-4-chloroisopropylbenzene could involve a series of reactions including bromination and chlorination2. The exact synthesis process could vary depending on the starting materials and the specific conditions used. However, the details of the synthesis process for this specific compound are not readily available in the literature.



Molecular Structure Analysis

The molecular formula of 3-Bromo-4-chloroisopropylbenzene is C9H10BrCl1. Its molecular weight is 233.53 g/mol1. However, the detailed molecular structure analysis is not available in the literature.



Chemical Reactions Analysis

The chemical reactions involving 3-Bromo-4-chloroisopropylbenzene are not explicitly mentioned in the literature. However, as a bromo-chloro compound, it might undergo various substitution and addition reactions typical for halogenated organic compounds3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-chloroisopropylbenzene are not explicitly mentioned in the literature. However, based on its molecular structure, it is likely to be a liquid at room temperature1.


Scientific Research Applications

Halogenation Reactions and Catalysis

HCl-Catalyzed Photoreduction and Photosubstitution Reactions : Research by Wubbels, Snyder, and Coughlin (1988) demonstrates the HCl-catalyzed photoreduction of 4-bromonitrobenzene, which forms 4-chloronitrobenzene and other reduction products under specific conditions. This study highlights the potential for halogen exchange and reduction reactions in halogenated aromatic compounds, which could be relevant for compounds like 3-Bromo-4-chloroisopropylbenzene in synthetic chemistry applications (Wubbels, Snyder, & Coughlin, 1988).

Palladium-Catalyzed Reactions : Fitton and Rick (1971) explored the reactivity of halobenzenes towards oxidative addition to Pd(PPh3)4, finding a specific order of reactivity that is influenced by the presence of electron-donating or withdrawing groups. This study suggests that the electronic nature of halogen substituents on aromatic rings can significantly affect their reactivity in catalyzed reactions, which could be relevant for designing synthetic routes involving 3-Bromo-4-chloroisopropylbenzene (Fitton & Rick, 1971).

Ring Halogenation Techniques : Research on the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts by Bovonsombat and Mcnelis (1993) provides insights into methods for selectively introducing halogen atoms into aromatic compounds. Such techniques could be applicable for modifying or synthesizing compounds related to 3-Bromo-4-chloroisopropylbenzene (Bovonsombat & Mcnelis, 1993).

Synthetic Applications

Synthesis of Molecular Scaffolds : Wallace et al. (2005) reported the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from halomethylated intermediates, highlighting a versatile approach for creating complex molecular architectures from simpler halogenated precursors. This study underscores the utility of halogenated compounds in the construction of molecular scaffolds for chemical synthesis (Wallace et al., 2005).

Safety And Hazards

The safety and hazards of 3-Bromo-4-chloroisopropylbenzene are not explicitly mentioned in the literature. However, as a halogenated compound, it might pose certain hazards due to its reactivity. Proper safety measures should be taken while handling this compound.


Future Directions

The future directions for the use of 3-Bromo-4-chloroisopropylbenzene are not explicitly mentioned in the literature. However, given its use as a starting material for synthesizing various structural analogs with interesting biological activities1, it might find applications in the development of new pharmaceuticals or other biologically active compounds.


Please note that the information provided is based on the available literature and might not be fully comprehensive. For more detailed information, further research and consultation with experts in the field might be necessary.


properties

IUPAC Name

2-bromo-1-chloro-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFYXVTWMTRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloroisopropylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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